diethyl (prop-1-yn-1-yl)phosphonate
Description
Strategic Importance of Alkynylphosphonates in Modern Organic Synthesis
Alkynylphosphonates are a class of organophosphorus compounds characterized by a carbon-carbon triple bond directly attached to a phosphonate (B1237965) group. This unique structural motif imbues them with a rich and diverse reactivity, making them highly valuable intermediates in organic synthesis. acs.org The strong electron-withdrawing nature of the phosphonate group polarizes the alkyne, rendering it susceptible to a variety of nucleophilic additions and cycloaddition reactions. researchgate.net
The strategic importance of alkynylphosphonates lies in their ability to serve as precursors to a wide array of functionalized molecules. They can be transformed into more complex phosphorus-containing scaffolds through reactions such as reduction, hydration, and conjugate additions. acs.org This versatility has led to their application in the synthesis of natural products, medicinal chemistry, and materials science. acs.org The phosphonate moiety itself is of significant interest as it is found in many biologically active compounds and can act as a stable mimic of phosphate (B84403) groups in biological systems. nih.gov
Scope and Relevance of Diethyl (prop-1-yn-1-yl)phosphonate in Chemical Research
This compound, with its terminal methyl-substituted alkyne, is a key representative of the alkynylphosphonate family. Its structure allows for a fine-tuning of reactivity compared to the parent diethyl ethynylphosphonate. The presence of the propargyl moiety offers specific steric and electronic properties that can influence the outcome of chemical transformations.
This compound is a valuable tool for introducing the prop-1-ynylphosphonate fragment into organic molecules. This is particularly relevant in the development of novel compounds with potential applications in drug discovery and materials science. smolecule.com Research has explored its use in creating new phosphorus-containing organic compounds with tailored properties. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1067-88-5 |
| Molecular Formula | C7H13O3P |
| Molecular Weight | 176.15 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOP(=O)(C#CC)OCC |
| InChI Key | QJUYNZSVUSXZFS-UHFFFAOYSA-N |
Data sourced from smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-diethoxyphosphorylprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O3P/c1-4-7-11(8,9-5-2)10-6-3/h5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUYNZSVUSXZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C#CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382750 | |
| Record name | diethyl prop-1-yn-1-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-88-5 | |
| Record name | diethyl prop-1-yn-1-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (prop-1-yn-1-yl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Reactivity and Transformational Chemistry of Diethyl Prop 1 Yn 1 Yl Phosphonate
Reactivity of the Alkynyl Moiety in Diethyl (prop-1-yn-1-yl)phosphonate
The electron-withdrawing nature of the phosphonate (B1237965) group significantly influences the reactivity of the adjacent carbon-carbon triple bond, making it susceptible to a variety of chemical transformations. nih.govbris.ac.uknih.gov This activation allows for reactions that are otherwise challenging with simple alkynes.
Nucleophilic Addition Reactions to the Carbon-Carbon Triple Bond
The polarized nature of the alkynylphosphonate system facilitates the addition of nucleophiles to the carbon-carbon triple bond. This reactivity is a cornerstone of its synthetic utility, enabling the formation of a diverse array of functionalized organophosphorus compounds.
The addition of water to the triple bond of alkynylphosphonates, a process known as hydration, leads to the formation of β-ketophosphonates. These compounds are valuable synthetic intermediates, particularly in Horner-Wadsworth-Emmons reactions for the synthesis of α,β-unsaturated ketones. organic-chemistry.orgnih.gov The reaction typically proceeds under acidic or metal-catalyzed conditions, where the initial enol intermediate tautomerizes to the more stable keto form.
A general procedure for the synthesis of β-ketophosphonates involves the condensation of esters and phosphonates at 0°C using a base like lithium diisopropylamide (LDA). organic-chemistry.org This method has been shown to be high-yielding and applicable to a wide range of substrates. organic-chemistry.orguiowa.edu
Table 1: Examples of β-Ketophosphonate Synthesis
| Starting Materials | Product | Yield (%) | Reference |
|---|---|---|---|
| Ester + Phosphonate | β-Ketophosphonate | >90 | organic-chemistry.org |
This table showcases general high-yielding methods for β-ketophosphonate synthesis.
The nucleophilic character of the alkynylphosphonate, particularly after deprotonation with a strong base, allows it to react with various electrophiles. For instance, lithiated diethyl prop-2-enylphosphonate undergoes conjugate addition to α,β-unsaturated ketones. rsc.org Similarly, diethyl fluoronitromethylphosphonate can participate in conjugate additions to Michael acceptors like α,β-unsaturated carbonyl compounds. nih.gov
The scope of nucleophilic additions extends to a broad range of O, S, N, and C-nucleophiles following the activation of the phosphonate with agents like triflic anhydride (B1165640). nih.govresearchgate.net This modular approach allows for the synthesis of diverse phosphonylated derivatives. nih.govresearchgate.net
Pericyclic and Cycloaddition Reactions of Alkynylphosphonates
The carbon-carbon triple bond of this compound can also participate in pericyclic reactions, most notably cycloadditions, to construct various cyclic and heterocyclic systems.
While less common for alkynes compared to alkenes, [2+2] cycloaddition reactions involving alkynylphosphonates can occur under specific conditions, typically photochemical activation or in the presence of specialized catalysts. These reactions lead to the formation of highly strained four-membered rings, which can serve as precursors to more complex molecular architectures.
[3+2] Dipolar cycloadditions, also known as Huisgen cycloadditions, are a powerful tool for the synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.org In these reactions, the alkynylphosphonate acts as the "dipolarophile," reacting with a 1,3-dipole. The electron-withdrawing phosphonate group enhances the reactivity of the alkyne towards electron-rich dipoles. organic-chemistry.org
This methodology has been successfully employed in the synthesis of functionalized pyrrolidines and other nitrogen-containing heterocycles. mdpi.comnih.govnih.gov For example, the diastereospecific 1,3-dipolar cycloaddition of a nitrone to an alkynylphosphonate can yield isoxazolidine (B1194047) derivatives, which can be further transformed into valuable phosphoproline analogues. mdpi.comnih.gov The use of green solvents like ionic liquids and deep eutectic solvents has also been explored to make these cycloadditions more environmentally friendly. mdpi.com
Table 2: Examples of [3+2] Dipolar Cycloaddition Reactions
| 1,3-Dipole | Dipolarophile | Product | Reference |
|---|---|---|---|
| N-benzyl-C-(diethoxyphosphoryl)nitrone | cis-1,4-dihydroxybut-2-ene | O,O-diethyl 2-benzyl-4,5-dihydroxymethyl(isoxazolidin-3-yl)phosphonate | mdpi.comnih.gov |
| N-benzyl-C-(diethoxyphosphoryl)nitrone | dimethyl maleate (B1232345) | O,O-diethyl 2-benzyl-4,5-dimethoxycarbonyl(isoxazolidin-3-yl)phosphonate | mdpi.comnih.gov |
This table provides specific examples of [3+2] cycloaddition reactions involving phosphonate-containing compounds.
[3+2] Dipolar Cycloaddition Reactions
Regioselective Synthesis of Phosphorylated Heterocycles (e.g., 1,2,3-Triazoles, Pyrazoles)
The activated triple bond in this compound makes it a valuable precursor for the regioselective synthesis of various phosphorylated heterocycles. This is particularly evident in its application in 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings.
1,2,3-Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. When this compound is reacted with various organic azides in the presence of a copper(I) catalyst, the corresponding diethyl (1-substituted-1H-1,2,3-triazol-4-yl)methylphosphonates are formed with high yield and specificity. researchgate.netmdpi.com For instance, the reaction with α-azido diethyl amino methylphosphonate (B1257008) in a water/ethanol (B145695) mixture using copper sulfate (B86663) and sodium ascorbate (B8700270) yields the corresponding 1,2,3-triazol-5-yl-phosphonate. researchgate.net This methodology has been successfully applied to synthesize a variety of phosphonic amino esters bearing a triazole ring. mdpi.com The synthesis of novel 1,2,3-triazol-5-yl-phosphonates has also been achieved through a copper(I)-catalyzed domino reaction involving phenylacetylene (B144264), organic azides, and dialkyl phosphites. nih.gov
A series of novel diethyl {4-[(5-substituted-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-methyl]-1H-1,2,3-triazol-1-yl}alkylphosphonates have been synthesized via the Cu(I)-catalyzed Huisgen dipolar cycloaddition of N-propargyl naphthalimide derivatives with azidoalkylphosphonates. nih.gov This approach allows for the regioselective installation of various phosphonoalkyl groups at the N-1 position of the 1,2,3-triazole ring. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
| α-azido diethyl amino methylphosphonate, 9-(prop-2-yn-1-yl)-9H-carbazole | Copper sulfate, sodium ascorbate, water/ethanol | Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | researchgate.netmdpi.com |
| Phenylacetylene, organic azides, dialkyl phosphites | Copper(I) catalyst | 1,2,3-triazol-5-yl-phosphonates | nih.gov |
| N-propargyl naphthalimide derivatives, azidoalkylphosphonates | Cu(I) catalyst | Diethyl {4-[(5-substituted-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-methyl]-1H-1,2,3-triazol-1-yl}alkylphosphonates | nih.gov |
Pyrazoles: The synthesis of phosphorylated pyrazoles can be achieved through the reaction of this compound derivatives with hydrazine (B178648) compounds. For example, the reaction of diethyl [2-bromo-3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-yl]phosphonate with hydrazines such as hydrazine hydrate (B1144303), methylhydrazine, and phenylhydrazine (B124118) in ethanol leads to the formation of novel phosphonopyrazole compounds. clockss.org The reaction proceeds through a regioselective nucleophilic attack of the hydrazine on the β-carbon of the enone system. clockss.org Pyrazoles are a significant class of heterocycles with a wide range of biological activities, and the incorporation of a phosphonate group can modulate these properties. nih.govresearchgate.netnih.gov
Oxidative Cycloadditions with Heterocyclic N-Imines
Information regarding the oxidative cycloadditions of this compound specifically with heterocyclic N-imines is not extensively detailed in the provided search results. However, the general reactivity of alkynes in cycloaddition reactions suggests this is a plausible transformation. Oxidative [3+2] cycloaddition reactions are a known class of reactions for alkynes, demonstrating their versatility in forming new carbon-carbon bonds.
Other Cycloaddition Cascade Reactions
This compound and its derivatives can participate in other cycloaddition cascade reactions, leading to the formation of more complex molecular architectures. For instance, the 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to dipolarophiles like dimethyl maleate and cis-1,4-dihydroxybut-2-ene results in the diastereospecific formation of functionalized isoxazolidines. mdpi.comnih.gov These isoxazolidine cycloadducts can then be transformed into functionalized (pyrrolidin-2-yl)phosphonates and (5-oxopyrrolidin-2-yl)phosphonates through subsequent reactions like hydrogenation and intramolecular cyclization. mdpi.comnih.gov
Transition Metal-Mediated Transformations Involving the Alkyne
The alkyne functionality of this compound is a versatile handle for various transition metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Olefination and Cross-Coupling Reactions
Palladium catalysis is a powerful tool for the functionalization of alkynes. libretexts.org While specific examples of olefination directly on this compound were not found, the general principles of palladium-catalyzed reactions of alkynes are well-established. These reactions typically involve the oxidative addition of a palladium(0) species to an organic halide, followed by insertion of the alkyne and subsequent reductive elimination. libretexts.orgnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, are widely used to form carbon-carbon bonds with alkynes. libretexts.orgcapes.gov.br These reactions allow for the coupling of this compound with a variety of partners, including aryl, vinyl, and alkyl halides or pseudohalides. For instance, the palladium-catalyzed cross-coupling of H-phosphonate diesters with benzyl (B1604629) halides provides an efficient route to benzylphosphonates. organic-chemistry.org Similarly, palladium-catalyzed 1,1-aryloxygenation of terminal olefins has been demonstrated, showcasing the ability to form C-C and C-O bonds in a single transformation. nih.gov
| Reaction Type | General Reactants | Catalyst System | Product Type | Reference |
| Cross-Coupling | Organohalide, Organometallic reagent (e.g., organoboron, organotin) | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PhCN)₂) with ligands | Cross-coupled products | libretexts.orgnih.govcapes.gov.br |
| Benzylation of H-Phosphonates | Benzyl halide, H-phosphonate diester | Pd(OAc)₂ with Xantphos ligand | Benzylphosphonate diester | organic-chemistry.org |
| 1,1-Aryloxygenation of Olefins | Olefin, Arylstannane, Hypervalent iodine oxidant | PdCl₂(PhCN)₂ | 1,1-Aryloxygenated product | nih.gov |
Ruthenium-Catalyzed Cycloaddition Reactions
Ruthenium complexes are effective catalysts for various cycloaddition reactions involving alkynes. chesci.com Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a complementary method to the copper-catalyzed version, often leading to the regioselective formation of 1,5-disubstituted 1,2,3-triazoles. chesci.com
Furthermore, ruthenium catalysts are known to promote [2+2] and [2+2+2] cycloadditions. For instance, Cp*RuCl(COD) has been shown to catalyze the [2+2+2] homo-Diels-Alder reaction of alkynyl phosphonates with norbornadiene to produce phosphonate-substituted deltacyclenes. nih.gov DFT studies have provided mechanistic insights into the chemoselectivity between the [2+2] and [2+2+2] cycloaddition pathways, indicating that alkynyl phosphonates favor the [2+2+2] cycloadduct. nih.gov
Base-Catalyzed Annulation and Ring-Forming Reactions
Information specifically on base-catalyzed annulation and ring-forming reactions of this compound is limited in the provided search results. However, the presence of the acidic proton adjacent to the phosphonate group and the electrophilic nature of the alkyne suggest that such reactions are feasible. Base-catalyzed additions of nucleophiles to the alkyne could initiate annulation sequences, leading to the formation of various cyclic structures.
Reactivity and Modifications of the Phosphonate Moiety in this compound
The diethyl phosphonate group is not merely a passive component of the molecule; it can be chemically modified to generate other important functional groups, primarily phosphonic acids.
The conversion of diethyl phosphonates to their corresponding phosphonic acids is a fundamental transformation. nih.gov This hydrolysis can be achieved under either acidic or basic conditions, although acidic hydrolysis is frequently employed. nih.gov The process typically involves heating the phosphonate ester with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govbeilstein-journals.org
The hydrolysis of the two ester groups occurs in a stepwise manner. nih.gov However, the reaction can be challenging, and harsh conditions may be required, which can sometimes lead to side reactions like decarboxylation, especially with structurally complex substrates. nih.govbeilstein-journals.org For instance, the vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of HBr and acetic acid resulted in the formation of 2-(perfluorophenyl)acetic acid, indicating that the reaction conditions can significantly influence the final product. beilstein-journals.org
A key advantage of modern synthetic methods involving diethyl phosphonates is their compatibility with a wide array of functional groups. A notable strategy involves the chemoselective activation of diethyl phosphonates with triflic anhydride, which facilitates their substitution with a broad range of nucleophiles. nih.gov This method exhibits excellent functional group tolerance, allowing for the derivatization of the phosphonate moiety without affecting other sensitive parts of the molecule. nih.gov
This high degree of tolerance is crucial when working with complex molecules where multiple reactive sites are present. The reaction conditions are mild enough to preserve these functionalities, enhancing the modularity and flexibility of the synthetic process. nih.govresearchgate.net
Table 3: Functional Group Tolerance in Derivatization of Diethyl Alkynylphosphonates
| Functional Group | Tolerance | Context | Reference |
|---|---|---|---|
| Phthalimide-protected amine | Tolerated | Substitution on phosphonate activated with triflic anhydride | nih.gov |
| Ester | Tolerated | Substitution on phosphonate activated with triflic anhydride | nih.gov |
| Nitrile | Tolerated | Substitution on phosphonate activated with triflic anhydride | nih.gov |
| Primary alkyl bromide | Tolerated | Substitution on phosphonate activated with triflic anhydride | nih.gov |
| Thiophene (B33073) ring | Tolerated | Reaction of lithiated thiophene with activated phosphonate | nih.govresearchgate.net |
| Vinyl group | Tolerated | Reactant used in phosphonate substitution | nih.gov |
| Phenyl group | Tolerated | Reactant used in phosphonate substitution | nih.gov |
Strategic Applications of Diethyl Prop 1 Yn 1 Yl Phosphonate in Complex Molecular Architectures
Diethyl (prop-1-yn-1-yl)phosphonate as a Versatile Synthetic Intermediate
This compound is a valuable and versatile synthetic building block in modern organic chemistry. Its utility stems from the presence of two key reactive functionalities within a compact three-carbon framework: an internal alkyne and a diethyl phosphonate (B1237965) group. The propynyl (B12738560) group, with its carbon-carbon triple bond, serves as a highly reactive electrophilic and/or dipolarophilic center, making it an ideal substrate for a wide array of chemical transformations, most notably cycloaddition reactions.
The phosphonate moiety is not merely a passive spectator group. It significantly influences the reactivity of the adjacent alkyne through its electron-withdrawing nature. Furthermore, the phosphonate group itself offers a site for subsequent chemical modification. Modern synthetic methods allow for the chemoselective activation of diethyl phosphonates and their substitution with a variety of nucleophiles, enabling the modular construction of diverse phosphonylated derivatives such as mixed phosphonates, phosphonamidates, and phosphinates. nih.gov This dual reactivity makes this compound a powerful tool for introducing both a C3 unit and a phosphorus-containing functional group, which is a common isostere for carboxylates and other functionalities in bioactive molecules. nih.govnih.gov Its role as a precursor to a multitude of complex molecular architectures, particularly phosphorus-containing heterocycles, is well-established.
Synthesis of Phosphorus-Containing Heterocyclic Systems
The reactivity of the alkyne in this compound is particularly well-suited for the construction of heterocyclic rings, which form the core of many pharmaceuticals and advanced materials.
Phosphorylated Pyrazoles and Pyrazolo[1,5-a]pyridines
Phosphorylated pyrazoles are readily accessible from alkynylphosphonates through their reaction with hydrazine (B178648) or substituted hydrazines. This transformation proceeds via a condensation-cyclization or a [3+2] cycloaddition mechanism, where the hydrazine acts as a 1,3-dipole equivalent. The reaction of this compound with hydrazine would yield diethyl (5-methyl-1H-pyrazol-3-yl)phosphonate, a valuable scaffold for further functionalization.
A more sophisticated application is the synthesis of the fused pyrazolo[1,5-a]pyridine (B1195680) system. Research has demonstrated that this compound and similar 2-substituted ethynylphosphonates can undergo an oxidative [3+2] cycloaddition with pyridinium-N-imines. mdpi.com These N-imines are typically generated in situ from the corresponding N-aminopyridinium salts. This method provides a direct route to 2-methylpyrazolo[1,5-a]pyridine-3-ylphosphonates with moderate to good yields. mdpi.com The reaction is often facilitated by a mild oxidant or catalyst, such as Fe(NO₃)₃·9H₂O, particularly for less reactive aliphatic acetylenes. mdpi.com Pyrazolo[1,5-a]pyrimidines, a related and highly significant scaffold, are known for their potent activity as protein kinase inhibitors in targeted cancer therapy. researchgate.netnih.gov
This compound in the Synthesis of 1,2,3-Triazole Derivatives
One of the most powerful and widely used applications of terminal and internal alkynes is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. nih.gov The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made this transformation exceptionally reliable, regioselective, and high-yielding. researchgate.netorganic-chemistry.org
This compound serves as an excellent substrate in these reactions. Its reaction with a variety of organic azides in the presence of a copper(I) catalyst (often generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent like sodium ascorbate) leads to the highly regioselective formation of diethyl (1-substituted-5-methyl-1H-1,2,3-triazol-4-yl)phosphonates. nih.gov This methodology allows for the facile linkage of the propynylphosphonate unit to a vast range of molecular scaffolds, including those with significant biological relevance, such as naphthalimides, which have been investigated for their antiviral and cytostatic properties. nih.gov The resulting triazolyl phosphonates combine the advantageous properties of both the stable, hydrogen-bond-accepting triazole ring and the phosphonate moiety, which can act as a transition-state analogue or a bioisostere. nih.govnih.gov
Below is a table representing the general CuAAC reaction and potential products.
| Alkyne | Azide (R-N₃) | Catalyst System | Product |
| This compound | Benzyl (B1604629) Azide | Cu(I) | Diethyl (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)phosphonate |
| This compound | Phenyl Azide | Cu(I) | Diethyl (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)phosphonate |
| This compound | 2-Azidoethanol | Cu(I) | Diethyl (1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl)phosphonate |
Access to Spirocyclic and Fused Ring Systems Bearing Phosphonate Groups
The synthesis of fused ring systems is a direct extension of the reactions described previously. The formation of pyrazolo[1,5-a]pyridines represents a key example where this compound is used to construct a bicyclic, fused heterocyclic system in a single synthetic operation. mdpi.com Similarly, the synthesis of quinolines (see section 4.2.4) also provides access to important fused aromatic scaffolds.
While the construction of spirocyclic systems—molecules containing two rings connected by a single atom—from this compound is less commonly reported, the compound's functional handles provide clear potential for such transformations. A plausible strategy would involve a tandem reaction sequence where an initial intermolecular reaction at the alkyne is followed by an intramolecular cyclization onto a functional group tethered to the nucleophile or the phosphonate ester. Although specific examples starting directly with this compound are not prominent, related phosphonate reagents are widely used to construct complex cyclic and fused systems, such as functionalized pyrrolidines, via cycloaddition pathways. nih.govmdpi.com
Quinoline (B57606) and Related Nitrogen Heterocycle Phosphonate Synthesis
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs. researchgate.netiipseries.org The Friedländer annulation is a classic and powerful method for synthesizing quinolines, typically involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene ketone. wikipedia.orgnih.govorganic-chemistry.org
While this compound cannot participate directly in the Friedländer reaction, it serves as an excellent precursor. The alkyne moiety can be readily hydrated using standard methods (e.g., acid catalysis with Hg(II) salts or other transition metal catalysts) to produce diethyl (2-oxopropyl)phosphonate. This resulting β-ketophosphonate possesses the requisite α-methylene group adjacent to a carbonyl and is an ideal substrate for the Friedländer synthesis. Condensation of diethyl (2-oxopropyl)phosphonate with a 2-aminoarylketone, such as 2-aminobenzophenone, under acidic or basic catalysis would yield a highly substituted diethyl (4-aryl-2-methylquinolin-3-yl)phosphonate. This two-step sequence highlights the utility of this compound as a stable and versatile synthon for the corresponding β-ketophosphonate, expanding its application to the synthesis of complex nitrogen heterocycles like quinolines.
Utility in the Construction of Advanced Organic Scaffolds and Analogs
The synthetic transformations detailed above underscore the immense utility of this compound in the assembly of advanced organic scaffolds. It functions as a versatile C3 building block that provides efficient access to a variety of high-value, phosphorus-containing heterocyclic systems, including pyrazoles, 1,2,3-triazoles, and fused pyrazolo[1,5-a]pyridines. mdpi.comnih.gov These scaffolds are central to many areas of chemical biology and drug discovery. For instance, pyrazolo[1,5-a]pyrimidines are potent kinase inhibitors, and 1,2,3-triazole-phosphonate conjugates have been explored as antiviral agents. nih.govnih.gov
Furthermore, the phosphonate group itself imparts significant value, serving not only as a bioisosteric replacement for other functional groups but also as a handle for creating diverse molecular libraries. nih.gov The ability to perform subsequent, chemoselective substitutions at the phosphorus center allows for the modular synthesis of phosphonamidates, phosphonothioates, or mixed esters. nih.gov This feature enables fine-tuning of a molecule's physicochemical and pharmacological properties. The combination of versatile alkyne reactivity with the modular nature of the phosphonate group makes this compound an exemplary reagent for constructing libraries of advanced, functionalized analogs for screening in materials science and medicinal chemistry. nih.govmdpi.com
Spectroscopic Data for this compound Remains Elusive in Public Databases
The characterization of chemical compounds heavily relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to elucidate and confirm their molecular structure.
NMR Spectroscopy , including ¹H, ¹³C, and ³¹P NMR, provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, these techniques would be crucial for identifying the protons and carbons of the diethyl and propynyl groups and confirming the phosphorus environment.
IR Spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. In the case of this compound, IR spectroscopy would be expected to show characteristic absorption bands for the C≡C triple bond of the alkyne group and the P=O bond of the phosphonate group.
While general principles of spectroscopy allow for the prediction of approximate spectral features for this compound based on data from structurally related compounds, the strict requirement for scientifically accurate and specific data for the title compound cannot be met without access to experimentally determined spectra.
Further research or de novo synthesis and characterization of this compound would be required to generate the specific data needed to fulfill the detailed article outline as requested.
Spectroscopic and Computational Approaches for the Characterization and Understanding of Diethyl Prop 1 Yn 1 Yl Phosphonate
Advanced Spectroscopic Characterization Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for the identification, quantification, and structural elucidation of chemical compounds. In the context of diethyl (prop-1-yn-1-yl)phosphonate, mass spectrometry provides invaluable information regarding its molecular weight and the fragmentation patterns that offer clues to its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular formula of a compound. By measuring the mass-to-charge ratio with high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
Table 1: Theoretical Mass Data for this compound Isomers
| Property | Value |
| Molecular Formula | C7H15O3P |
| Molecular Weight | 178.17 g/mol nih.gov |
| Exact Mass | 178.07588133 Da nih.gov |
This data is for the isomer diethyl prop-1-en-1-ylphosphonate as a reference.
The fragmentation pattern of this compound under electron ionization would be expected to show characteristic losses of ethoxy and ethyl groups from the phosphonate (B1237965) moiety. Studies on similar organophosphorus compounds, such as dimethyl methylphosphonate (B1257008), have shown that fragmentation often involves the elimination of alkoxy groups and rearrangements of the phosphate (B84403) ester. researchgate.net The fragmentation of diethyl malonate derivatives, for instance, often shows a characteristic loss of the diethyl malonate moiety itself. mdpi.com For this compound, one could anticipate the loss of ethoxy radicals (•OCH2CH3), ethylene (B1197577) (C2H4) via a McLafferty-type rearrangement, and cleavage of the P-C bond.
Gas Chromatography-Mass Spectrometry (GCxGC-TOF-MS)
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is a highly sophisticated analytical technique that provides enhanced separation and identification of volatile and semi-volatile compounds in complex mixtures. This method would be particularly useful for the analysis of this compound in environmental or reaction samples where numerous other compounds may be present.
While no specific GCxGC-TOF-MS studies on this compound were identified, the analysis of other organophosphorus compounds by GC-MS is well-documented. cromlab-instruments.esanalysis.rs For instance, the analysis of organophosphorus pesticides often involves separation on a low-polarity capillary column. cromlab-instruments.es The retention time of this compound would depend on the specific column and temperature program used. In studies of various organophosphorus pesticides, retention times have been shown to vary significantly based on the compound's structure and the analytical conditions. researchgate.netresearchgate.netoup.com The use of a TOF-MS detector allows for the rapid acquisition of full-scan mass spectra with high sensitivity, which is crucial for identifying unknown compounds in a complex matrix.
Crystallographic Studies for Solid-State Structure Determination
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.
A search of the crystallographic literature did not yield a solved crystal structure for this compound. However, the crystal structures of numerous other organophosphorus compounds, including various phosphonates, have been determined. jst.go.jpresearchgate.netiucr.orgmdpi.comresearchgate.net These studies reveal important structural features, such as the tetrahedral geometry around the phosphorus atom and the typical bond lengths and angles of the phosphonate group. For example, in bisphosphonate hydrate (B1144303) crystals, the P-O bond lengths and the interactions of the phosphonate oxygen atoms are crucial in defining the crystal packing. jst.go.jp If suitable crystals of this compound were obtained, X-ray diffraction analysis would provide unambiguous proof of its covalent structure and insights into its solid-state packing and intermolecular forces.
Computational Chemistry for Mechanistic Insights and Properties Prediction
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a powerful tool for predicting a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters.
While no specific DFT studies focused solely on this compound have been published, DFT calculations are routinely used to study similar molecules, such as alkynes and other organophosphorus compounds. nih.govnih.gov For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: Predicting the bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
Calculate the electronic properties: Determining the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations provide insights into the molecule's reactivity, with the HOMO energy indicating its propensity to donate electrons and the LUMO energy its ability to accept electrons.
Predict spectroscopic properties: Simulating vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in the interpretation of experimental data.
DFT studies on related alkyne systems have provided detailed mechanistic insights into their reactions. nih.gov For example, calculations have been used to investigate the alkyne-to-vinylidene isomerization, revealing the free energy barriers and the nature of the transition states. nih.gov Similar computational approaches could be applied to understand the reactivity of the propargyl group in this compound.
Spectroscopic Parameter Prediction and Validation
The characterization of this compound, a compound of interest in organic synthesis, relies heavily on a combination of spectroscopic techniques and computational methods. The validation of experimental data through theoretical predictions provides a deeper understanding of the molecular structure and electronic properties. This section details the spectroscopic parameters of this compound and related compounds, alongside a discussion of the computational approaches used for the prediction and validation of these parameters.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the structure of organophosphorus compounds. While specific experimental and comprehensive computational studies dedicated solely to this compound are not extensively documented in publicly available literature, data from closely related structures, such as diethyl (3-hydroxyprop-1-yn-1-yl)phosphonates, provide valuable insights. The structure of these related compounds has been confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as high-resolution mass spectrometry. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone in the prediction of spectroscopic parameters. These methods allow for the calculation of NMR chemical shifts (δ) and coupling constants (J), as well as vibrational frequencies (IR). The accuracy of these predictions is highly dependent on the chosen functional and basis set. By comparing the calculated spectra with experimental data, the proposed structure can be validated, and a more detailed assignment of the spectral features can be achieved.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of compounds structurally similar to this compound, such as diethyl (3-hydroxyprop-1-yn-1-yl)phosphonates, the signals for the ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a multiplet for the methylene (B1212753) (CH₂) group. For instance, in a related diethyl phosphonate derivative, the ethoxy protons appear at approximately 1.35 ppm (triplet, 3H) and 4.20 ppm (multiplet, 4H). nih.gov The coupling of the methylene protons to the phosphorus atom results in a more complex splitting pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For a related compound, diethyl isoquinolin-1-ylphosphonate, the carbon signals for the ethoxy group are observed at approximately 16.3 ppm (d, J = 6.1 Hz) for the methyl carbon and 63.2 ppm (d, J = 6.2 Hz) for the methylene carbon. rsc.org The carbon atoms of the propargyl group in this compound are expected to show characteristic shifts, with the acetylenic carbons appearing in the range of 70-90 ppm. For example, in a similar structure, the chemical shifts for the acetylenic carbons C1 and C3 were observed at 79.3 ppm (d, ¹JC,P = 196.8 Hz) and a distinct value for the terminal acetylenic carbon, respectively. researchgate.net
³¹P NMR Spectroscopy
³¹P NMR is a particularly informative technique for organophosphorus compounds. The chemical shift of the phosphorus atom is sensitive to its coordination environment and the nature of the substituents. For diethyl phosphonate derivatives, the ³¹P chemical shift is typically observed in the range of +10 to +30 ppm. For example, diethyl isoquinolin-1-ylphosphonate exhibits a ³¹P NMR signal at 10.5 ppm. rsc.org In another instance, for a diethylphosphonate derivative, the ³¹P NMR signal was recorded at 26.33 ppm. nih.gov
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O, C≡C, and C-O functional groups. The P=O stretching vibration in diethyl phosphonates typically appears as a strong band in the region of 1220-1260 cm⁻¹. For instance, the P=O stretching vibration for diethyl (4-bromoisoquinolin-1-yl)phosphonate is observed at 1245 cm⁻¹. rsc.org The C≡C stretching vibration of the terminal alkyne is expected to be a weak to medium band around 2100-2200 cm⁻¹.
Interactive Data Tables
The following tables summarize the typical experimental spectroscopic data for compounds related to this compound.
Table 1: Representative ¹H NMR Spectroscopic Data for Diethyl Phosphonate Derivatives
| Compound | Chemical Shift (δ, ppm) and Multiplicity of Ethoxy Protons | Reference |
| Diethyl (4-hydroxy-3-(piperidin-1-ylmeylyl)pyrrolidin-2-yl)phosphonate | 1.36 (t, 3H), 1.38 (t, 3H), 4.15-4.30 (m, 4H) | nih.gov |
| Diethyl isoquinolin-1-ylphosphonate | 1.38 (t, 6H), 4.27-4.36 (m, 4H) | rsc.org |
Table 2: Representative ¹³C NMR Spectroscopic Data for Diethyl Phosphonate Derivatives
| Compound | Chemical Shift (δ, ppm) of Ethoxy Carbons | Reference |
| Diethyl isoquinolin-1-ylphosphonate | 16.3 (d, J = 6.1 Hz), 63.2 (d, J = 6.2 Hz) | rsc.org |
| Diethyl (4-hydroxy-3-(piperidin-1-ylmeylyl)pyrrolidin-2-yl)phosphonate | 16.54 (d, ³J = 5.8 Hz), 16.35 (d, ³J = 5.7 Hz), 62.90 (d, ²J = 5.7 Hz), 62.88 (d, ²J = 5.7 Hz) | nih.gov |
Table 3: Representative ³¹P NMR Spectroscopic Data for Diethyl Phosphonate Derivatives
| Compound | Chemical Shift (δ, ppm) | Reference |
| Diethyl isoquinolin-1-ylphosphonate | 10.5 | rsc.org |
| Diethyl (3-(azidomethyl)-4-hydroxypyrrolidin-2-yl)phosphonate | 26.33 | nih.gov |
Table 4: Representative IR Spectroscopic Data for Diethyl Phosphonate Derivatives
| Compound | P=O Stretching Frequency (cm⁻¹) | Reference |
| Diethyl (4-bromoisoquinolin-1-yl)phosphonate | 1245 | rsc.org |
| Diethyl (4-hydroxy-3-(piperidin-1-ylmeylyl)pyrrolidin-2-yl)phosphonate | 1222 | nih.gov |
The validation of these experimental findings through computational modeling would involve geometry optimization of the this compound molecule followed by the calculation of its NMR and IR spectra. The comparison of the predicted chemical shifts, coupling constants, and vibrational frequencies with the experimental data of the target molecule, once available, would serve to confirm its structure and provide a detailed assignment of the observed spectroscopic features.
Q & A
Basic: What synthetic methods are commonly employed to prepare diethyl (prop-1-yn-1-yl)phosphonate?
Answer:
this compound is synthesized via copper-catalyzed cross-coupling reactions between terminal alkynes and H-phosphonates. A representative protocol involves reacting prop-1-yne with diethyl H-phosphonate in the presence of Cu₂O (10 mol%) under base-free conditions at 80°C for 12 hours, achieving yields up to 88% . Alternative routes include the Ohira-Bestmann reaction, where diazo intermediates (e.g., diethyl (1-diazo-2-oxopropyl)phosphonate) are generated in situ from aldehydes and subsequently converted to alkynes .
Advanced: How can reaction parameters be optimized for copper-catalyzed synthesis to enhance regioselectivity and yield?
Answer:
Key optimization strategies include:
- Catalyst selection : Cu₂O outperforms other copper salts (e.g., CuI, CuBr) due to its stability and efficiency in promoting alkyne-phosphonate coupling .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
- Temperature control : Maintaining 80–100°C prevents side reactions (e.g., alkyne oligomerization).
- Substrate ratio : A 1.2:1 molar ratio of alkyne to H-phosphonate minimizes unreacted starting material.
Data from kinetic studies suggest a first-order dependence on both reactants, with activation energy (~60 kJ/mol) derived from Arrhenius plots .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H NMR : The alkyne proton (HC≡C–P) appears as a triplet at δ ~2.1–2.3 ppm (J = 2–3 Hz) due to coupling with phosphorus. Ethoxy groups show quartets at δ ~4.1–4.3 ppm (J = 7 Hz) .
- ³¹P NMR : A singlet at δ ~18–22 ppm confirms the phosphonate moiety .
- IR Spectroscopy : Stretching vibrations at ~2218 cm⁻¹ (C≡C) and ~1258 cm⁻¹ (P=O) are diagnostic .
Advanced: What mechanistic insights explain the formation of byproducts during the Ohira-Bestmann reaction?
Answer:
Byproducts often arise from competing pathways:
- Diazo decomposition : Unstable diazo intermediates (e.g., diethyl (1-diazo-2-oxopropyl)phosphonate) may undergo Curtius rearrangement, forming isocyanates instead of alkynes.
- Aldehyde oxidation : Overoxidation of aldehydes to carboxylic acids under basic conditions reduces alkyne yields.
Computational studies (DFT) indicate that electron-withdrawing groups on aldehydes lower the activation barrier for diazo formation, favoring the desired pathway .
Advanced: How is this compound applied in cycloaddition reactions for heterocycle synthesis?
Answer:
The compound participates in 1,3-dipolar cycloadditions with azides to form triazole-phosphonate hybrids, which are precursors to bioactive molecules. For example:
- Reaction with benzimidazole-derived azides yields triazoles with anti-microbial activity. Optimized conditions: 60°C, 24 hours in DMF, with Cu(I) catalysis .
- Strain-promoted cycloadditions (e.g., with cyclooctynes) enable bioorthogonal labeling in chemical biology .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile phosphonate esters.
- PPE : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .
- Waste disposal : Neutralize residues with 10% aqueous NaOH before disposal to hydrolyze phosphonate esters .
Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
Answer:
- Steric effects : Bulky substituents on the alkyne reduce nucleophilic attack at the phosphorus center.
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) on the alkyne enhance electrophilicity, accelerating reactions with amines or thiols.
Kinetic isotope effect (KIE) studies (kH/kD ~1.2) suggest a concerted mechanism in SN²-type substitutions .
Basic: What chromatographic methods are suitable for purifying this compound?
Answer:
- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) as the eluent. Rf ≈ 0.4 .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >95% purity. Retention time: ~8.2 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
